![molecular formula C15H23NO5S2 B045934 (S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate CAS No. 142601-87-4](/img/structure/B45934.png)
(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate
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Description
(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate, also known as (S)-AMT-4-MBS, is a synthetic molecule that has been studied for its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively straightforward.
Scientific Research Applications
- H-Met-OAll.TosOH is commonly used in peptide synthesis. As an amino acid derivative, it serves as a building block for creating peptides and proteins. Researchers utilize it to construct specific peptide sequences for biological studies, drug development, and diagnostics .
- In chemical biology, H-Met-OAll.TosOH plays a crucial role as a tool for modifying proteins. By incorporating this compound into peptides, scientists can introduce specific functional groups or tags. These modified peptides help elucidate protein-protein interactions, enzyme activity, and cellular processes .
- Researchers use H-Met-OAll.TosOH for stable isotope labeling in mass spectrometry-based proteomics. By replacing natural amino acids with isotopically labeled versions during protein synthesis, they can quantitatively analyze protein expression levels and study dynamic changes in protein abundance .
- The compound’s unique structure makes it suitable for drug delivery applications. Scientists explore its use as a carrier molecule to transport therapeutic agents to specific tissues or cells. By attaching drugs to H-Met-OAll.TosOH , they enhance drug solubility, stability, and targeted delivery .
- H-Met-OAll.TosOH contains sulfur, which contributes to its antioxidant activity. Researchers investigate its potential as a natural antioxidant in food preservation, cosmetics, and health supplements. Its ability to scavenge free radicals may offer protective effects against oxidative stress .
- The compound’s thioether group allows it to chelate metal ions. Scientists explore its use in metal detoxification therapies or as a metal-binding agent in environmental remediation. By sequestering heavy metals, it helps mitigate their toxic effects .
- H-Met-OAll.TosOH can serve as a ligand in transition metal-catalyzed reactions. Researchers investigate its role in asymmetric catalysis, where it influences the stereochemistry of organic transformations. Its application extends to the synthesis of complex molecules .
- In biomedical research, H-Met-OAll.TosOH contributes to understanding cellular processes. It aids in studying protein folding, post-translational modifications, and protein-protein interactions. Researchers use it as a valuable tool in proteomics and structural biology .
Peptide Synthesis
Chemical Biology
Stable Isotope Labeling
Drug Delivery Systems
Antioxidant Properties
Metal Chelation
Catalysis and Organic Synthesis
Biomedical Research
properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJFDYRGTDWIKF-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CSCC[C@@H](C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721626 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate | |
CAS RN |
142601-87-4 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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